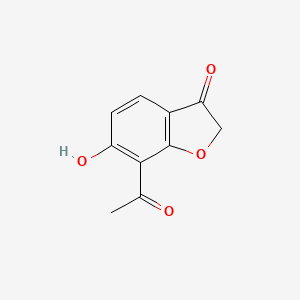

7-acetyl-6-hydroxybenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

7-acetyl-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C10H8O4/c1-5(11)9-7(12)3-2-6-8(13)4-14-10(6)9/h2-3,12H,4H2,1H3 |

InChI Key |

XMGFJXSTHQZZPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OCC2=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Acetyl 6 Hydroxybenzofuran 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton NMR (¹H-NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For derivatives of 7-acetyl-6-hydroxybenzofuran-3(2H)-one, the ¹H-NMR spectrum reveals characteristic signals for aromatic, acetyl, and hydroxyl protons.

In the case of 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone, a related benzofuran (B130515) derivative, the ¹H-NMR spectrum displays distinct singlet signals corresponding to the aromatic protons (H-3, H-4, and H-7) at δ 7.11, 8.18, and 7.49 ppm, respectively. ekb.eg The methyl protons of the two acetyl groups appear as sharp singlets at δ 2.61 and 2.75 ppm. ekb.eg A characteristic downfield singlet at δ 12.55 ppm is indicative of the phenolic hydroxyl group at C-6, which is hydrogen-bonded to the ortho acetyl group. ekb.eg

For 7-acetyl-2-aryl-5-nitrobenzofurans, another class of derivatives, the methyl protons of the acetyl group at position 7 typically resonate as a singlet around δ 2.98 ppm. uj.ac.za The aromatic protons on the benzofuran core and the aryl substituent show complex splitting patterns in the aromatic region of the spectrum. uj.ac.za

Table 1: ¹H-NMR Spectroscopic Data for 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.11 | s |

| H-4 | 8.18 | s |

| H-7 | 7.49 | s |

| H-11 (CH₃ of acetyl) | 2.61 | s |

| H-13 (CH₃ of acetyl) | 2.75 | s |

| 6-OH | 12.55 | s |

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In derivatives of this compound, ¹³C-NMR spectra show characteristic signals for the carbonyl carbons of the acetyl and benzofuranone moieties, as well as for the aromatic and methyl carbons.

For 7-acetyl-2-aryl-5-nitrobenzofurans, the carbonyl carbon of the acetyl group typically appears around δ 193.8 ppm. uj.ac.za The carbons of the benzofuran ring and the aryl substituent give rise to a series of signals in the aromatic region (approximately δ 100-160 ppm). uj.ac.za The methyl carbon of the acetyl group is typically observed around δ 31.0 ppm. uj.ac.za

Table 2: ¹³C-NMR Spectroscopic Data for a Representative 7-acetyl-2-phenyl-5-nitrobenzofuran

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C=O (acetyl) | 193.9 |

| Aromatic Carbons | 101.6, 120.7, 121.9, 125.4, 128.5, 129.3, 130.3, 131.8, 144.3, 155.5, 159.9 |

| CH₃ (acetyl) | 31.0 |

Data is for 1-(5-nitro-2-phenylbenzofuran-7-yl)ethan-1-one. uj.ac.za

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify proton spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different spin systems and for identifying quaternary (non-protonated) carbons.

In the structural elucidation of 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone, HMBC was crucial for confirming the placement of the substituents. ekb.eg For example, correlations were observed between the aromatic proton H-4 (δ 8.18) and the carbon C-8 (δ 160.0), and between the aromatic proton H-7 (δ 7.49) and carbons C-5 (δ 121.0), C-6 (δ 162.0), and C-8 (δ 160.0). ekb.eg Furthermore, the methyl protons of one acetyl group (H-11 at δ 2.61) showed a correlation to the benzofuran carbon C-2 (δ 154.0) and the carbonyl carbon C-10 (δ 189.0). ekb.eg The phenolic proton (δ 12.55) showed correlations to C-5, C-6, and C-7, confirming its position. ekb.eg

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in identifying unknown compounds or confirming the identity of synthesized molecules. For various benzofuran derivatives, HRMS is used to confirm the calculated molecular formula. For instance, a derivative with the proposed formula C₁₇H₁₄NO₄ was found to have an [M+H]⁺ ion at m/z 296.0925, which corresponds to the calculated mass of 296.0878, thus confirming the elemental composition. uj.ac.za

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used to produce ions from macromolecules or polar molecules with minimal fragmentation. ESI-MS is particularly well-suited for the analysis of many organic compounds, including derivatives of this compound. The mass spectrum of 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone showed a molecular ion peak [M+H]⁺ at m/z = 219, which established the elemental composition as C₁₂H₁₀O₄. ekb.eg Similarly, a related methoxy (B1213986) derivative showed an [M+H]⁺ peak at m/z = 233, corresponding to a molecular formula of C₁₃H₁₂O₄. ekb.eg

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone (Euparone) |

| 7-acetyl-2-aryl-5-nitrobenzofurans |

| 1-(5-nitro-2-phenylbenzofuran-7-yl)ethan-1-one |

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When a this compound molecule is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M•+) that readily undergoes fragmentation.

The fragmentation pathways are dictated by the functional groups present. A primary and highly characteristic fragmentation is the α-cleavage adjacent to a carbonyl group. libretexts.orgmiamioh.edu For this molecule, this would involve the loss of the methyl radical (•CH₃) from the acetyl group, leading to a stable acylium ion. Another expected cleavage is the loss of the entire acetyl group as a ketene (B1206846) (CH₂=C=O) or as an acyl radical (•COCH₃). Further fragmentation can involve cleavages within the furanone ring, a pattern observed in related 3(2H)-furanone structures. imreblank.ch The analysis of these fragments allows for the reconstruction of the molecule's structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin / Fragmentation Pathway |

| 192 | [C₁₀H₈O₄]•+ | Molecular Ion (M•+) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage) |

| 150 | [M - CH₂CO]•+ | Loss of ketene from the acetyl group |

| 149 | [M - COCH₃]⁺ | Loss of the acetyl radical |

| 121 | [C₇H₅O₂]⁺ | Subsequent loss of CO from the [M - COCH₃]⁺ fragment |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

In contrast to EI-MS, Fast Atom Bombardment (FAB-MS) is a soft ionization technique particularly useful for determining the molecular weight of moderately polar and thermally sensitive molecules. wikipedia.org In this method, the analyte is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. umd.edu

This process typically results in the formation of a protonated molecular ion, [M+H]⁺, which is often the most abundant ion (the base peak) in the spectrum. wikipedia.org Due to the lower energy transferred during ionization, fragmentation is significantly reduced compared to EI-MS. This makes FAB-MS an excellent tool for unambiguously identifying the molecular weight of the parent compound. While some fragmentation may occur, the spectrum is generally much simpler, dominated by the pseudomolecular ion. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Significance |

| 193 | [M + H]⁺ | Protonated molecular ion; confirms the molecular weight (192 Da) |

| 215 | [M + Na]⁺ | Sodium adduct; common adduct seen in FAB-MS |

| 231 | [M + K]⁺ | Potassium adduct; common adduct seen in FAB-MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, and this absorption is detected.

For this compound, the IR spectrum would display several characteristic absorption bands. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the high-frequency region. The two distinct carbonyl groups (the furanone ketone and the acetyl ketone) would each give rise to strong, sharp absorption bands in the carbonyl region (1650-1800 cm⁻¹). The precise position of these bands can be influenced by conjugation and potential intramolecular hydrogen bonding between the 6-hydroxy and 7-acetyl groups. nih.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Phenolic hydroxyl group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1750 (strong, sharp) | C=O stretch | Furanone carbonyl |

| ~1680 (strong, sharp) | C=O stretch | Acetyl carbonyl (lowered by conjugation/H-bonding) nih.gov |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1000 | C-O stretch | Ether and Phenol |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of a molecule's constitution and conformation in the solid state.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would confirm the planar structure of the benzofuran core and the relative orientation of the acetyl and hydroxyl substituents. Analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. nih.govmdpi.com While specific crystallographic data for the title compound is not available, the table below illustrates typical parameters obtained for related benzofuran and heterocyclic structures. nih.govresearchgate.net

| Parameter | Description | Illustrative Example Value (for a related heterocyclic compound) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 7.94 Å, b = 15.64 Å, c = 10.99 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 103.9°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1324 ų |

| Z | The number of molecules per unit cell. | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the purification of synthesized compounds and the assessment of their purity. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds by comparison with standards, and determine the appropriate solvent system for column chromatography. juliethahn.com A small amount of the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). Based on its polarity, the compound travels up the plate at a specific rate, characterized by its retention factor (Rf). libretexts.org

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Solvent system that moves up the plate. | Hexane/Ethyl Acetate (B1210297) (e.g., 7:3 v/v) or Petroleum Ether/MTBE (e.g., 4:1 v/v) udel.edu |

| Visualization | Method to see the separated spots. | UV light (254 nm) or chemical staining (e.g., p-anisaldehyde) |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A target Rf of ~0.3 is often ideal for subsequent column separation. |

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. udel.edu The principle is the same as TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and the mobile phase (eluent) is passed through it, either by gravity or under pressure (flash chromatography). udel.edu Fractions are collected sequentially, and those containing the pure compound (as determined by TLC) are combined.

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (e.g., 40-60 µm for flash chromatography) |

| Mobile Phase (Eluent) | Solvent system that carries the compounds through the column. | A gradient or isocratic system of solvents like Hexane and Ethyl Acetate. |

| Loading Method | How the sample is applied to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in a minimum of eluent). |

| Fraction Collection | The process of collecting the eluting solvent in separate tubes. | Fractions are collected and analyzed by TLC to identify the pure product. |

Structure Activity Relationship Sar and Structure Function Relationship Studies of 7 Acetyl 6 Hydroxybenzofuran 3 2h One Analogues

Elucidation of Key Pharmacophoric Features within Benzofuranone Derivatives

The biological activity of benzofuranone derivatives is dictated by a combination of key structural features, collectively known as the pharmacophore. At its heart is the fused benzofuranone ring system, which provides a rigid scaffold for the optimal orientation of various functional groups. nih.gov Research has consistently shown that substitutions at specific positions are critical for activity.

One of the most crucial pharmacophoric features is the presence and nature of substituents at the C-2 position of the benzofuranone ring. Studies have revealed that incorporating ester or heterocyclic rings at this position is a key determinant for the cytotoxic activity of these compounds against cancer cells. nih.gov

Furthermore, the presence of hydrogen-bonding groups on the benzene (B151609) portion of the scaffold is another vital feature. Phenolic hydroxyl groups, for instance, are frequently identified as being crucial for modulating biological activity. nih.gov These groups can act as hydrogen bond donors, facilitating favorable interactions with biological targets such as enzymes or receptors. nih.govresearchgate.net For example, the introduction of a hydroxyl group at the C-7 position has been shown to enhance anticancer activity by contributing to the pharmacophore's interactions with its target. nih.gov

Impact of Substituents on Biological Activities of Benzofuranones

The phenolic hydroxyl group is a recurring motif in biologically active benzofuranone derivatives and is considered crucial for modulating their activity. nih.gov Its ability to donate a hydrogen atom is key to the antioxidant properties of these compounds. researchgate.net The presence of a hydrogen-donating group promotes favorable interactions with the target molecule, which can induce cytotoxic properties in cancer cells. nih.gov

While much of the literature points to the general importance of hydroxyl groups, their specific position on the benzofuranone ring dictates their influence. For instance, a study on amiloride-benzofuran derivatives highlighted the importance of substitutions at the 6-position for activity against the urokinase-type plasminogen activator (uPA), a target in cancer metastasis. nih.gov The transformation of a chroman skeleton to a benzofuran (B130515) skeleton, which involves a hydroxyl group, has been reported to increase antioxidant activity. nih.gov Complete removal of a phenolic hydroxyl group has been shown to diminish the cytotoxicity of certain benzofuran derivatives, underscoring its essential role. nih.gov Conversely, replacing it with another hydrogen-bond donor, such as triflylamide, can conserve the compound's activity. nih.gov

The acetyl group, classified as an electron-withdrawing group, plays a significant role in modulating the biological profile of benzofuranone analogues. Its incorporation into the scaffold can be essential for antiproliferative activity. nih.gov A recent study focused specifically on the synthesis and biological evaluation of 7-acetyl-2-aryl-5-nitrobenzofurans. researchgate.netuj.ac.za In this series, the compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one demonstrated promising antiproliferative activity against Caski and MDA-MB-231 cancer cell lines. uj.ac.za This highlights that the 7-acetyl group is a key component of the pharmacophore in this class of anticancer agents. researchgate.netuj.ac.za In other heterocyclic systems hybridized with benzofuran, incorporating an acetyl group into the N-1 position of a pyrazoline ring was found to be essential for antiproliferative activity, with derivatives lacking the acetyl group showing weak anticancer effects. nih.gov

The electronic properties of substituents on the benzofuranone ring system are a critical determinant of biological activity. The introduction of halogens (fluorine, chlorine, bromine) and other electron-withdrawing (EWG) or electron-donating (EDG) groups can dramatically alter a compound's potency and selectivity.

Halogenation : The addition of halogen atoms to the benzofuran ring has consistently resulted in a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.govnih.gov The position of the halogen is also a critical factor. nih.govresearchgate.net For instance, para-substituted halogens on phenyl rings attached to the benzofuran core often lead to more potent compounds due to favorable hydrophobic interactions. nih.gov In one study, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov Halogenation is also a tool to increase the hydrophobicity and antimicrobial activity of molecules. nih.gov

Electron-Withdrawing and -Donating Groups : The interplay between EWGs and EDGs significantly impacts the activity of benzofuranone analogues. In some anticancer derivatives, the addition of electron-donating groups (like methoxy (B1213986) or methyl) to a phenyl substituent significantly improved activity. nih.gov Conversely, substitution with electron-withdrawing groups (like chloro, bromo, nitro, or cyano) often resulted in a significant drop in activity. nih.gov However, this is not a universal rule. The nitro group, a strong EWG, has been shown to significantly boost the activity of some benzofuran analogues. nih.gov In another context, azadiene derivatives bearing EWGs (F, Cl, Br, CF3, NO2) reacted efficiently, while those with strong EDGs (like methoxy) showed reduced reactivity. acs.org The specific placement and interplay of these groups are key to tuning the molecule's properties. rsc.org

| Substituent Type | Position | General Effect on Activity | Example | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-7 | Enhances anticancer activity (H-bond donor) | BNC105 | nih.gov |

| Acetyl (-COCH₃) | C-7 | Component of potent antiproliferative agents | 7-acetyl-2-aryl-5-nitrobenzofurans | uj.ac.za |

| Halogen (-Br) | C-3 (on methyl group) | Remarkable cytotoxicity against leukemia cells | 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | nih.gov |

| Halogen (-F) | C-4 (of 2-benzofuranyl) | 2-fold increase in potency | 6-HMA-based benzofuran derivative | nih.gov |

| Electron-Donating (-OCH₃) | para-position on phenyl ring | Improved anticancer activity | Benzofuran-coumarin derivative | nih.gov |

| Electron-Withdrawing (-Cl) | ortho and para positions on phenyl ring | Detrimental to anticancer activity | Benzofuran triazole derivative | nih.gov |

Hybrid molecules, created by fusing the benzofuranone scaffold with other heterocyclic rings, have emerged as a promising strategy for developing potent therapeutic agents. nih.gov SAR studies have frequently identified substitutions at the C-2 position as being of paramount importance for cytotoxic activity. nih.govmedcraveonline.com

Attaching various heterocyclic systems such as piperazine, imidazole, triazole, and oxadiazole to the benzofuran core has yielded compounds with potent cytotoxic effects against a range of cancer cell lines. nih.gov For example, benzofuran-oxadiazole hybrids have been reported as highly potent anticancer derivatives, outperforming some standard drugs. nih.gov The enhanced activity of these hybrid molecules is often attributed to the synergistic effects of the combined pharmacophores, leading to improved physicochemical properties and target interactions. nih.gov The inclusion of hydrophilic, heteroatom-containing groups like piperidine (B6355638) can significantly improve a compound's properties. nih.gov

Positional isomerism, which concerns the specific placement of functional groups on the benzofuranone scaffold, can have a profound impact on biological activity. Even subtle changes in a substituent's location can lead to significant differences in efficacy, selectivity, and even the mechanism of action. researchgate.net

Studies on other classes of benzofuran derivatives, such as the (2-aminopropyl)benzofuran (APB) series of compounds, have demonstrated the critical nature of isomerism. The 4-, 5-, 6-, and 7-APB isomers, for example, are separable and possess distinct properties. medcraveonline.com This principle underscores that the biological activity of a benzofuranone derivative is not only dependent on the presence of certain functional groups but is intricately linked to their precise spatial arrangement on the aromatic ring. Therefore, controlling the regioselectivity during synthesis is a crucial aspect of designing novel benzofuranone-based therapeutic agents.

Stereochemical Influences on Biological Activity (e.g., Z-configuration)

The biological activity of 7-acetyl-6-hydroxybenzofuran-3(2H)-one analogues, especially those belonging to the aurone (B1235358) family (2-benzylidenebenzofuran-3(2H)-ones), is profoundly influenced by the geometry around the exocyclic double bond. This gives rise to two geometric isomers: the Z-configuration (zusammen) and the E-configuration (entgegen).

In the Z-configuration , the phenyl ring and the oxygen atom of the benzofuranone core are on the same side of the double bond. Conversely, in the E-configuration , they are on opposite sides. Research on aurones and related benzofuranones has consistently shown that the Z-isomer is not only thermodynamically more stable but is also often the more biologically active form. eurekaselect.combiomedgrid.com

The enhanced stability of the Z-isomer is frequently attributed to the planar conformation of the molecule, which is stabilized by intramolecular hydrogen bonding, particularly when hydroxyl groups are present in positions that allow for such interactions. eurekaselect.com This rigidity and specific spatial arrangement are often crucial for effective binding to biological targets. solubilityofthings.com

While direct comparative studies on the Z/E isomers of this compound are not extensively documented, the extensive research on the broader aurone class provides a strong basis for the significance of this stereochemical feature. For instance, studies on various synthetic aurone derivatives have highlighted the Z-configuration in their nomenclature, indicating its prevalence and importance for the reported activities, which include antimicrobial and anti-inflammatory properties. biomedgrid.com The crucial role of stereoisomerism in determining the therapeutic efficacy and even toxicity of drug molecules is a well-established principle in medicinal chemistry. biomedgrid.com

The following table summarizes the general findings on the influence of stereochemistry in bioactive benzofuranone analogues.

| Stereochemical Feature | General Influence on Biological Activity | Rationale |

| Z-configuration | Often associated with higher biological potency. | Thermodynamically more stable; allows for a more planar molecular conformation which can be favorable for receptor binding. |

| E-configuration | Generally less stable and often less biologically active. | Steric hindrance can lead to a non-planar conformation, which may not fit as effectively into the binding site of a biological target. |

This data is generalized from studies on the broader class of aurone and 2-benzylidenebenzofuran-3(2H)-one analogues.

Conformational Analysis and Bioactive Conformations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its biological target to elicit a response.

For analogues of this compound, the benzofuranone core provides a relatively rigid and planar scaffold. rsc.org The key conformational considerations revolve around:

The orientation of the substituent at the 2-position (if it's a benzylidene group or similar).

The rotation of the acetyl group at the 7-position.

The planarity of the entire conjugated system.

Computational and structural studies on related benzofuranone derivatives indicate that the planar conformation is often the most stable and is critical for activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is a prerequisite for potent biological activity. solubilityofthings.com The presence of the acetyl and hydroxyl groups on the benzene ring of the this compound scaffold can influence the molecule's electronic properties and potential for hydrogen bonding, which in turn stabilizes the bioactive conformation.

The bioactive conformation is often determined by studying the molecule when it is bound to its target protein, for example, through X-ray crystallography of the ligand-protein complex. While such specific data for this compound is limited, molecular modeling and docking studies on analogous compounds are frequently used to predict the likely bioactive conformations. These studies often reveal that a planar structure with specific orientations of substituent groups is necessary for optimal interaction with amino acid residues in the active site of a target enzyme or receptor.

The table below outlines key conformational aspects and their implications for the bioactivity of this class of compounds.

| Conformational Aspect | Implication for Bioactivity |

| Planarity of Benzofuranone Core | Provides a rigid scaffold for the precise positioning of functional groups, which is often essential for receptor recognition. |

| Orientation of Substituents | The specific spatial arrangement of the acetyl and hydroxyl groups can dictate the molecule's ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target. |

| Intramolecular Hydrogen Bonding | Can lock the molecule into a specific, stable conformation, reducing the entropic penalty of binding and potentially increasing affinity for the target. |

These insights are based on the conformational analysis of structurally related benzofuranone and aurone derivatives.

Molecular Mechanisms of Biological Activity for 7 Acetyl 6 Hydroxybenzofuran 3 2h One and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms

The benzofuran (B130515) scaffold, particularly the 7-acetyl-6-hydroxybenzofuran-3(2H)-one core, has been identified as a privileged structure in medicinal chemistry, conferring the ability to interact with diverse biological targets. The following subsections detail the inhibitory mechanisms of this compound and its derivatives against several key enzymes.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Derivatives of benzofuran have been identified as promising inhibitors of MAO, with a notable selectivity for the MAO-B isoform.

Research into a series of benzofuran-3(2H)-one derivatives has shown them to be potent and selective inhibitors of human MAO-B, with half-maximal inhibitory concentration (IC50) values ranging from 0.004 to 1.05 µM. For many of these derivatives, the inhibition of MAO-B was found to be reversible. In contrast, the inhibitory activity against MAO-A was significantly weaker, with IC50 values generally above 1 µM. This selectivity for MAO-B is a desirable characteristic for therapeutic agents targeting neurodegenerative conditions like Parkinson's disease. Further studies on other benzofuran and indole (B1671886) derivatives have corroborated these findings, identifying them as reversible and selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range.

The mechanism of action for MAO inhibitors generally involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Irreversible MAOIs form a permanent covalent bond with the enzyme, while reversible inhibitors, like many of the benzofuran derivatives, bind non-covalently, allowing for a temporary and regulated inhibition.

Table 1: MAO-B Inhibitory Activity of Selected Benzofuran-3(2H)-one Derivatives

| Compound | IC50 (µM) for MAO-B |

| Derivative 1 | 0.004 |

| Derivative 2 | <0.05 |

| Derivative 3 | <0.05 |

| Derivative 4 | 1.05 |

Protein Tyrosine Phosphatase 1 Beta (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Arylbenzofuran derivatives have emerged as a promising class of PTP1B inhibitors.

Studies on a series of 2-arylbenzofuran analogs have demonstrated their potent inhibitory activity against PTP1B, with IC50 values spanning from 3.11 to 53.47 µM. nih.gov Farnesylated 2-arylbenzofurans have also shown strong inhibitory effects on PTP1B, with some compounds exhibiting IC50 values of 7.26 and 8.92 µM. tandfonline.com

Kinetic analyses have revealed that these benzofuran derivatives can act as mixed-type or noncompetitive inhibitors of PTP1B. tandfonline.com Molecular docking simulations suggest that these compounds can bind to both the catalytic and/or allosteric sites of the enzyme, which is consistent with the observed kinetic behavior. tandfonline.com This dual-binding capability offers a potential advantage in developing highly effective and specific PTP1B inhibitors.

Table 2: PTP1B Inhibitory Activity of Selected Arylbenzofuran Derivatives

| Compound | IC50 (µM) | Inhibition Type |

| Mulberrofuran D2 (MD2) | 3.11 | - |

| Morusalfuran C | 7.26 | Mixed |

| Morusalfuran B | 8.92 | Mixed |

| Sanggenofuran A (SA) | >50 | - |

| Mulberrofuran H (MH) | >50 | - |

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in individuals with type 2 diabetes. Various benzofuran derivatives have been investigated for their α-glucosidase inhibitory potential.

A series of synthesized benzofuran derivatives have demonstrated significant α-glucosidase inhibitory activity, with IC50 values ranging from 6.50 to 722.2 μM. researchgate.net Notably, some of these compounds exhibited greater hypoglycemic activity than the reference drug, acarbose. researchgate.net Furthermore, novel benzofuran-pyridazine derivatives have shown remarkable inhibitory potential, with many exceeding 89% inhibition against the α-glucosidase enzyme. uj.ac.za Kinetic studies of some of these potent benzofuran derivatives have indicated a competitive or mixed-type mechanism of inhibition. nih.gov Molecular docking simulations have provided insights into the structure-activity relationships, suggesting that these compounds bind effectively to the active site of the α-glucosidase enzyme. researchgate.netuj.ac.za

Table 3: α-Glucosidase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Range of IC50 (µM) |

| 2-Acylbenzofurans | 6.50 - 722.2 |

| Benzofuran-1,3,4-oxadiazole-triazole-acetamides | 13.0 - 75.5 |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Aurones, which are (Z)-benzylidenebenzofuran-3(2H)-one derivatives, have been identified as effective tyrosinase inhibitors.

The inhibitory activity of aurones against human tyrosinase is highly dependent on their substitution pattern. Unsubstituted aurones are generally weak inhibitors; however, the introduction of two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, can lead to significant tyrosinase inhibition. researchgate.net For instance, the naturally occurring 4,6,4'-trihydroxyaurone has been shown to induce 75% inhibition of tyrosinase at a concentration of 0.1 mM, a potency that surpasses that of the well-known inhibitor, kojic acid. researchgate.net The proposed mechanism of inhibition involves the chelation of the copper ions in the active site of the tyrosinase enzyme by the hydroxyl groups of the aurone (B1235358) derivatives. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Selected Aurone Derivatives

| Compound | Inhibition |

| Unsubstituted Aurone | Weak |

| 4,6,4'-Trihydroxyaurone | 75% inhibition at 0.1 mM |

Dual-specificity Kinase (DRAK2) Inhibition

Dual-specificity kinase (DRAK2) is a serine/threonine kinase that is involved in cell death signaling pathways. Inhibition of DRAK2 has been proposed as a therapeutic strategy for protecting islet β-cells from apoptosis in the context of diabetes.

A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor with an IC50 value of 3.15 µM. Subsequent structure-activity relationship (SAR) studies led to the development of a novel series of benzofuran-3(2H)-one derivatives with improved potency. The most potent compounds from this series exhibited IC50 values of 0.33 µM and 0.25 µM, demonstrating a significant enhancement in inhibitory activity. These findings highlight the potential of the benzofuran-3(2H)-one scaffold for the development of effective DRAK2 inhibitors.

Table 5: DRAK2 Inhibitory Activity of Benzofuran-3(2H)-one Derivatives

| Compound | IC50 (µM) |

| Initial Hit Compound | 3.15 |

| Optimized Derivative 1 | 0.33 |

| Optimized Derivative 2 | 0.25 |

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway and is considered a promising target for the development of antimicrobial and antidiabetic agents. nih.gov While specific inhibitory data for this compound against this enzyme is not extensively documented, the broader class of benzofuran derivatives has been explored as potential inhibitors.

Molecular docking studies have suggested that various heterocyclic and polycyclic compounds, including those with a benzofuran core, could act as putative inhibitors of GlcN-6-P synthase. tandfonline.com These computational models indicate that benzofuran derivatives have the potential to bind to the active site of the enzyme. For instance, a series of barbiturate- and thiobarbiturate-based derivatives containing benzofuran moieties have been synthesized and proposed as potential inhibitors. nih.gov The mechanism of inhibition for other known inhibitors of GlcN-6-P synthase often involves mimicking the natural substrates or transition states of the enzymatic reaction. For example, some inhibitors act as glutamine analogs, blocking the N-terminal glutamine-binding domain, while others mimic the transition state in the C-terminal sugar-isomerizing domain. researchgate.net Kanosamine, an antibiotic, acts as a competitive inhibitor with respect to fructose-6-phosphate (B1210287) after being converted intracellularly to kanosamine-6-phosphate. nih.gov Although direct experimental evidence for the inhibition of GlcN-6-P synthase by this compound is pending, the existing research on related structures suggests that this is a viable area for future investigation.

Antioxidant Mechanisms: Free Radical Scavenging and Modulation of Oxidative Stress Pathways

The antioxidant capacity of this compound and its derivatives is rooted in their ability to counteract oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system. researchgate.net Oxidative stress is a known factor in the pathogenesis of numerous conditions, including neurodegenerative and cardiovascular diseases. researchgate.net

The primary antioxidant mechanisms of these compounds involve direct free-radical scavenging and the modulation of endogenous antioxidant pathways. researchgate.netresearchgate.net Benzofuran-2-one derivatives have been shown to effectively reduce intracellular ROS levels in cellular models of neurodegeneration. rsc.org This is achieved by neutralizing highly reactive molecules such as hydrogen peroxide (H₂O₂), thereby preventing damage to vital cellular components like lipids, proteins, and DNA. researchgate.netxjtlu.edu.cn

Furthermore, these derivatives can enhance the cellular antioxidant response by modulating key enzymatic systems. Research indicates that certain analogues can increase the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov These enzymes are part of the body's natural defense system; SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase. researchgate.net Some benzofuranones also appear to bolster the expression of heme oxygenase-1 (HO-1), a protein that plays a pivotal role in neuroprotection by degrading heme into protective metabolites. rsc.org This dual action—directly scavenging free radicals and upregulating protective enzymatic pathways—underlies their significant antioxidant potential.

Anti-inflammatory Pathways: Cytokine Modulation (e.g., TNF-α)

Chronic inflammation is implicated in a wide range of diseases. mdpi.com Benzofuranone derivatives have demonstrated anti-inflammatory properties by modulating the signaling pathways that govern the inflammatory response. A key mechanism is the regulation of pro-inflammatory cytokines, which are signaling molecules that mediate and amplify inflammatory reactions. nih.gov

Antimicrobial Mechanisms: Target Identification and Cellular Processes

The benzofuran scaffold is a structural feature of many compounds with potent antimicrobial activity against a wide spectrum of bacteria and fungi. taylorandfrancis.com The mechanisms underlying this activity are diverse and target various essential cellular processes in microorganisms.

For antibacterial action, one identified mechanism is the inhibition of DNA gyrase B in Mycobacterium tuberculosis. taylorandfrancis.com DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition leads to bacterial death. Another target in mycobacteria is the protein tyrosine phosphatase B (mPTPB), a virulence factor that the pathogen uses to survive within host macrophages. taylorandfrancis.com By inhibiting mPTPB, benzofuran derivatives can disrupt the pathogen's ability to modulate host immune responses.

In the context of antifungal activity, the mechanism often relates to the disruption of the fungal cell membrane. The hydrophobic nature of some benzofuran derivatives allows them to penetrate the lipid-rich fungal cell membrane, leading to increased permeability and loss of cellular integrity. Some synthetic derivatives have shown potent activity against fungal species like Candida albicans, which is often comparable to or better than standard antifungal drugs. taylorandfrancis.com The specific molecular interactions can also involve targeting essential enzymes or mobilizing intracellular calcium, which disrupts cellular homeostasis and leads to cell death. researchgate.net

Antimalarial Mechanisms

Malaria, caused by Plasmodium parasites, remains a significant global health issue. A critical process for the parasite's survival within human red blood cells is the detoxification of heme. During the digestion of hemoglobin, the parasite releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, also known as β-hematin.

Several (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been identified as potent antimalarial agents. Their primary mechanism of action is the inhibition of this crucial β-hematin formation process. By binding to heme or interfering with the polymerization process, these compounds prevent its detoxification. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, the death of the parasite. This mechanism is the same as that of established antimalarial drugs like chloroquine, and certain benzofuranone derivatives have shown high activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.

Antineoplastic Mechanisms: Apoptosis Induction and Proliferation Inhibition

Benzofuran derivatives have emerged as promising scaffolds for the development of anticancer agents due to their ability to induce cell death and inhibit the proliferation of cancer cells. researchgate.net Their antineoplastic activity is mediated through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on halogenated derivatives of benzofuran have shown they can induce late-stage apoptosis or necrosis in human cancer cell lines, such as lung (A549) and liver (HepG2) cancer cells. researchgate.net Apoptosis can be triggered through caspase-dependent pathways. Caspases are a family of protease enzymes that execute the process of apoptosis. Certain derivatives significantly increase the activity of caspase 3/7, key executioner caspases, confirming the induction of a programmed cell death cascade. researchgate.net However, evidence also suggests that some derivatives may induce apoptosis through caspase-independent pathways in certain cell lines. researchgate.net

In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest. Research has demonstrated that specific derivatives can arrest the cell cycle at the G2/M phase or the S and G2/M phases, preventing the cells from dividing and propagating. researchgate.net

| Compound | Cell Line | Effect | Observation |

|---|---|---|---|

| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | Late Apoptosis/Necrosis | 15% of cells affected researchgate.net |

| Compound 7 | HepG2 (Liver) | Late Apoptosis/Necrosis | 12% of cells affected researchgate.net |

| Compound 7 | A549 & HepG2 | Caspase 3/7 Activation | Increased activity by 85% and 73% respectively researchgate.net |

| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | Late Apoptosis/Necrosis | 35% of cells affected researchgate.net |

| Compound 8 | HepG2 (Liver) | Late Apoptosis/Necrosis | 36% of cells affected researchgate.net |

Insulin Amyloid Fibrillation Inhibition Mechanisms

Amyloid fibrillation, the process of protein misfolding and aggregation into insoluble fibrils, is associated with several diseases known as amyloidoses. taylorandfrancis.com Insulin, a protein hormone, is prone to forming amyloid fibrils, which can be a complication for diabetic patients. taylorandfrancis.com Small molecules that can inhibit this fibrillation process are of significant therapeutic interest.

Studies have demonstrated that certain synthetic benzofuranone derivatives can act as inhibitors of insulin amyloid formation. taylorandfrancis.com The mechanism of inhibition is thought to involve direct interaction with the insulin molecule during the aggregation process. The formation of amyloid fibrils typically follows a nucleation-dependent polymerization model, where protein monomers first form unstable nuclei that then template the rapid elongation of fibrils.

Computational Chemistry and in Silico Modeling in Benzofuranone Research

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of benzofuranone derivatives. researchgate.netrsc.org These studies calculate various molecular properties that govern how a molecule interacts with others. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. uj.ac.za

DFT calculations have been used to investigate the radical scavenging activity of benzofuran (B130515) derivatives by analyzing thermodynamic descriptors. researchgate.net These studies explore different mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), and how they are influenced by the solvent environment. researchgate.netrsc.org For instance, the HAT mechanism is often favored in the gas phase, while the SPLET mechanism is more probable in polar solvents. researchgate.netrsc.org Furthermore, quantum chemical methods are used to calculate properties like Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IPs), which are crucial for understanding antioxidant activity. researchgate.net Conceptual Density Functional Theory (CDFT) has also been applied to analyze reactivity descriptors like electrophilicity and chemical hardness. uj.ac.za

| Descriptor | Significance in Reactivity Analysis |

| HOMO Energy | Relates to the electron-donating ability of a molecule. Higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Relates to the electron-accepting ability of a molecule. Lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. uj.ac.za |

| Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond homolytically. A lower BDE for an O-H bond indicates greater ease of hydrogen atom donation, which is crucial for antioxidant activity via the HAT mechanism. researchgate.net |

| Ionization Potential (IP) | The energy required to remove an electron. It is a key parameter in the Single Electron Transfer-Proton Transfer (SET-PT) antioxidant mechanism. researchgate.net |

| Chemical Hardness | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. uj.ac.za |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used to guide the design of new benzofuranone derivatives with improved therapeutic properties. scienceopen.com

The development of a QSAR model involves creating a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with a specific biological activity, such as anticancer, antioxidant, or antimalarial potency. researchgate.netslideshare.netresearchgate.net These models are built using a "training set" of molecules with known activities and are then validated to ensure their predictive power. aftonchemical.comtaylorfrancis.com

Various statistical methods, including Multiple Linear Regression (MLR), are employed to generate these models. nih.gov The statistical quality and predictive ability of a QSAR model are assessed using several parameters, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a "test set" of compounds not used in model generation. nih.govmdpi.com For instance, a 2D-QSAR model for benzofuran-based vasodilators was developed with a high correlation coefficient (R² = 0.816), indicating a strong relationship between the selected descriptors and the observed activity. nih.gov Similarly, a QSAR analysis of bisbenzofuran derivatives yielded a significant four-parametric model with an R² value of 0.9502 for predicting antimalarial activity. slideshare.net These predictive models are crucial for screening virtual libraries of compounds and prioritizing synthesis efforts. aftonchemical.com

| Activity Studied | Model Type | Statistical Parameters | Reference |

| Vasodilation | 2D-QSAR (BMLR) | N = 24, R² = 0.816, R²cvOO = 0.731 | nih.gov |

| Antimalarial | 2D-QSAR | 4-parametric model, R² = 0.9502 | slideshare.net |

| PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | Generated a pharmacophore model with key features | nih.gov |

| Acetylcholinesterase Inhibition | 3D-QSAR | Revealed importance of specific structural features for activity | nih.gov |

A critical aspect of QSAR modeling is the selection and interpretation of molecular descriptors. nih.govdrugdesign.org Descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, electronic, steric, and topological properties. nih.gov The goal is to identify the descriptors that are most relevant to the biological activity being studied. nih.gov

Commonly used descriptors in QSAR studies of benzofuranone derivatives include:

Physicochemical descriptors: Molar weight (MW), octanol-water partition coefficient (log P), molar refractivity (MR), and polarizability. researchgate.netnih.gov

Electronic descriptors: Energies of the HOMO and LUMO (EHOMO, ELUMO), and dipole moment. researchgate.net These are often calculated using quantum chemical methods. physchemres.org

Topological descriptors: Parameters that describe the connectivity and branching of the molecular structure. nih.gov

By analyzing the contribution of each descriptor to the QSAR model, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, in a QSAR study on benzofuran-based vasodilators, the "maximum e-e repulsion for a C-O bond" was identified as a key descriptor, suggesting that the electronic environment around this bond is crucial for activity. nih.gov This information is invaluable for rationally designing new derivatives with optimized properties.

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | log P, Molar Refractivity (MR), Molecular Weight (MW), Surface Tension (St) | Hydrophobicity, steric bulk, size, and polarizability of the molecule. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment | The electronic distribution and reactivity of the molecule. researchgate.net |

| Topological | Connectivity indices, Shape indices | The size, shape, and degree of branching in the molecular skeleton. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in understanding the molecular basis of the biological activity of benzofuranone derivatives by visualizing their interactions with specific therapeutic targets. orientjchem.org

Molecular docking simulations can identify the most probable binding site of a ligand on a protein and reveal its specific binding mode. nih.gov The simulation places the ligand in various conformations within the protein's active site and scores them based on how well they fit. nih.gov This analysis provides detailed insights into the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. orientjchem.org

For example, docking studies on 6-aminomethylbenzofuranones identified key hydrogen bond interactions with serine residues (S3.36 and S5.46) in the binding pockets of 5-HT2A and D2 receptors. nih.govresearchgate.net Similarly, docking of benzofuran derivatives into the active site of the acetylcholinesterase enzyme showed binding modes comparable to the known inhibitor donepezil. nih.gov In another study, docking simulations suggested that N-myristoyltransferase could be a possible target for antimicrobial benzofuranone-thiazole derivatives. researchgate.net This information is critical for structure-based drug design, allowing for modifications to the ligand structure to enhance these key interactions and improve binding. nih.gov

| Benzofuranone Derivative Class | Protein Target | Key Interacting Residues/Interactions | Reference |

| 6-Aminomethylbenzofuranones | 5-HT2A and D2 Receptors | Serine residues S3.36 and S5.46 (Hydrogen bonding) | nih.govresearchgate.net |

| Benzofuran-1,2,3-triazole hybrids | EGFR | Thr766, Asp831 (Hydrogen bonding) | nih.gov |

| Various Benzofuran Derivatives | Aromatase Cytochrome P450 (3EQM) | Hydrogen bonding, hydrophobic, van der Waals, electrostatic | orientjchem.org |

| Benzofuran-based compounds | Acetylcholinesterase | Good binding modes in the active site, similar to donepezil | nih.gov |

| Benzofuran-thiazole hybrids | N-myristoyltransferase (NMT) | Possible target identified through docking | researchgate.net |

In addition to identifying the binding mode, docking algorithms calculate a scoring function to estimate the binding affinity or binding free energy between the ligand and the protein target. orientjchem.org These scores are used to rank different compounds, helping to prioritize those with the highest predicted affinity for experimental testing. nih.gov While these predictions are approximations, they often correlate well with experimentally determined biological activities.

For instance, a study on various benzofuran derivatives docked against different protein targets reported binding affinity values as low as -10.2 kcal/mol, indicating strong potential interaction. orientjchem.org The predicted differences in binding affinity between various derivatives can often be explained by specific interactions observed in the binding pose; for example, the ability to form one or two key hydrogen bonds can significantly impact the affinity for the target. nih.govresearchgate.net In some cases, computational predictions of binding affinity have been confirmed experimentally, demonstrating the utility of docking in drug discovery. unicas.it The rationalization of binding modes through molecular docking is a key step in understanding the structure-activity relationships of novel benzofuranone inhibitors. nih.gov

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Compound 2c | Aromatase Cytochrome P450 (3EQM) | -10.2 | orientjchem.org |

| Compound 2c | Candida albicans Dihydrofolate Reductase (4HOE) | -9.3 | orientjchem.org |

| Compound 2c | Glucosamine 6-Phosphate Synthase (1XFF) | -9.1 | orientjchem.org |

| Benzomonofuran (BF1) | Bovine Serum Albumin (BSA) | Higher predicted affinity than BDF1 | unicas.it |

| Benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | Lower predicted affinity than BF1 | unicas.it |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of 7-acetyl-6-hydroxybenzofuran-3(2H)-one and its derivatives, MD simulations provide valuable insights into their conformational flexibility and stability, which are crucial for understanding their biological activity.

Conformational sampling through MD simulations allows researchers to explore the potential energy landscape of a molecule and identify its most stable conformations. nih.govarxiv.orgresearchgate.net For benzofuranone derivatives, studies have shown that the planarity of the benzofuran ring system is a key structural feature. researchgate.net The substituents on this ring, such as hydroxyl and acetyl groups, are often nearly coplanar with the aromatic ring. researchgate.net This planarity is often stabilized by intramolecular hydrogen bonds, for instance, between an ortho-substituted hydroxyl and an acetyl group. researchgate.net

MD simulations can reveal how subtle changes in the molecular structure affect its conformational preferences. For example, the rotation of substituent groups can lead to different stable conformers with varying energy levels. researchgate.net These simulations can also predict the stability of different conformations in various environments, such as in the gas phase or in different solvents, by employing explicit or implicit solvation models. nih.govnih.gov The stability of these compounds is not only influenced by intramolecular forces but also by intermolecular interactions like C–H···O and π···π stacking in a crystalline state. researchgate.net

The data generated from MD simulations, such as the distribution of dihedral angles and the stability of binding poses when interacting with a biological target, can help in rationalizing the structure-activity relationships (SAR) of these compounds. By understanding the dynamic behavior and conformational stability of this compound and its analogs, researchers can better design molecules with desired biological activities.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) has become an indispensable tool in modern drug discovery, enabling the rapid screening of large chemical libraries to identify potential drug candidates. nih.govresearchgate.net For benzofuranone research, VS, coupled with lead optimization strategies, plays a crucial role in discovering novel derivatives with enhanced therapeutic potential. patsnap.com

The process often begins with a "hit" compound, which may be identified through high-throughput screening or from existing knowledge. This initial hit then undergoes a lead optimization process to improve its potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com Computational methods are central to this optimization cycle, which typically involves designing, synthesizing, and testing new analogs. patsnap.com

Virtual Screening Approaches:

Pharmacophore Modeling: This method involves creating a 3D model of the essential features (pharmacophore) required for biological activity. This model is then used to search databases for compounds that match these features. mdpi.comsemanticscholar.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It helps in understanding the binding interactions and in prioritizing compounds for further investigation. nih.gov

Lead Optimization Strategies: Once potential leads are identified, various strategies are employed to refine their properties:

Structure-Activity Relationship (SAR) Analysis: SAR studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. patsnap.comnih.gov This helps in identifying key functional groups and structural motifs responsible for the desired pharmacological effect.

Isosteric Replacement and Functional Group Modification: This involves replacing certain functional groups with others that are sterically and electronically similar to improve properties like metabolic stability or reduce toxicity without losing biological activity. danaher.com

Scaffold Hopping: This strategy involves significant modifications to the core structure of the lead compound to discover new chemical classes with similar biological activity but potentially better drug-like properties. danaher.com

Through these in silico approaches, researchers can efficiently explore the chemical space around the this compound scaffold to design and identify novel derivatives with improved therapeutic profiles. researchgate.netmdpi.comnih.gov

Prediction of Pharmacological Properties and Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process. researchgate.net These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials. researchgate.net For this compound and its derivatives, computational models are employed to assess their drug-likeness and predict their pharmacological properties. semanticscholar.orgresearchgate.netuj.ac.za

ADMET Profile Prediction: Various computational models and software are used to predict the ADMET properties of chemical compounds. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties. Key parameters that are often evaluated include:

Absorption: Prediction of oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic liabilities, such as inhibition of cytochrome P450 (CYP450) enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Assessment of potential toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Drug-Likeness Assessment: "Drug-likeness" is a qualitative concept used to evaluate whether a compound has favorable properties to be an orally active drug. Several empirical rules and computational filters are used for this assessment:

Lipinski's Rule of Five: This is a widely used guideline to assess the druglikeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Other Filters: Additional filters may be applied to identify and remove compounds containing reactive functional groups or those associated with promiscuous binding (PAINS - Pan-Assay Interference Compounds). researchgate.net

The table below presents a hypothetical in silico ADMET and drug-likeness prediction for this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 192.16 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | 1.5 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Pharmacokinetic Properties | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |

| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |

| PAINS Alert | No | Unlikely to interfere with assays |

These computational assessments provide a valuable framework for prioritizing and selecting benzofuranone derivatives with a higher probability of success in subsequent stages of drug development. medcraveonline.combepls.com

Natural Occurrence and Biosynthetic Pathways of Benzofuranone Derivatives

Distribution in Flora: Specific Plant Sources

Benzofuran (B130515) derivatives are prevalent in a number of plant families, most notably the Asteraceae (sunflower family), but also in the Rutaceae, Liliaceae, and Cyperaceae. nih.gov Within the Asteraceae family, genera such as Eupatorium are known to produce a diverse array of benzofuran derivatives. nih.gov

While the specific compound 7-acetyl-6-hydroxybenzofuran-3(2H)-one has not been definitively isolated from a natural source in the reviewed literature, structurally similar compounds have been identified. For instance, various benzofuran derivatives have been isolated from plants, underscoring the natural prevalence of this chemical scaffold. researchgate.netresearchgate.net The presence of such compounds in various plant species suggests that other, yet undiscovered, structural analogues, including this compound, may exist in nature.

Table 1: Examples of Plant Families Containing Benzofuran Derivatives

| Family | Genera Examples |

| Asteraceae | Eupatorium, Ligularia |

| Rutaceae | Ruta |

| Liliaceae | Allium |

| Cyperaceae | Cyperus |

Isolation and Characterization from Natural Sources

The isolation of benzofuranone derivatives from plant material typically involves a series of extraction and chromatographic techniques. The process begins with the extraction of dried and powdered plant material using solvents of varying polarity, such as methanol (B129727), ethanol, or chloroform-methanol mixtures. This crude extract is then subjected to fractionation using techniques like column chromatography over silica (B1680970) gel or Sephadex.

Further purification is often achieved through high-performance liquid chromatography (HPLC), which allows for the separation of individual compounds. The structural elucidation of the isolated compounds is then carried out using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC) provides detailed information about the chemical structure and connectivity of the atoms.

For example, the synthesis and characterization of the closely related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, involved detailed analysis of its molecular structure using NMR, MS, FT-IR, and single-crystal X-ray diffraction. researchgate.net While this compound was synthesized, the characterization techniques are identical to those used for compounds isolated from natural sources.

Proposed Biosynthetic Routes to Benzofuranone Scaffolds

The biosynthesis of the benzofuranone core is believed to originate from the phenylpropanoid pathway. wikipedia.orgresearchgate.netfrontiersin.orgfrontiersin.org This fundamental metabolic pathway in plants is responsible for the production of a vast array of secondary metabolites from the amino acid phenylalanine.

The initial steps of the phenylpropanoid pathway involve the conversion of phenylalanine to cinnamic acid and subsequently to p-coumaroyl-CoA. wikipedia.orgfrontiersin.org From this central intermediate, various biosynthetic branches lead to the formation of flavonoids, lignans, stilbenes, and coumarins. It is from these or related intermediates that the benzofuranone skeleton is thought to be derived through a series of enzymatic reactions, including hydroxylation, cyclization, and oxidative modifications. The specific enzymes and intermediate steps leading to the diverse range of naturally occurring benzofuranones are still an active area of research. The formation of the acetyl and hydroxyl groups at specific positions on the benzofuranone ring would occur through subsequent tailoring reactions, catalyzed by specific enzymes such as acetyltransferases and hydroxylases.

Comparison of Naturally Occurring and Synthetic Analogues

Both naturally occurring and synthetic benzofuranone derivatives have been the subject of extensive research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.net

Biological Activity: Naturally occurring benzofurans have served as lead compounds for the development of synthetic analogues with potentially enhanced or more specific biological activities. nih.gov For example, a series of synthetic benzofuran-5-ol (B79771) derivatives have demonstrated potent antifungal activity, in some cases superior to existing antifungal agents. nih.gov The synthesis of novel benzofuran derivatives containing disulfide moieties has also yielded compounds with remarkable antibacterial activities against common plant pathogens. acs.orgacs.org

Structure-activity relationship (SAR) studies on synthetic benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring play a crucial role in their biological activity. For instance, the presence of a hydroxyl group at the C-6 position and certain substituents at the C-2 and C-3 positions have been found to significantly influence the antibacterial activity. nih.gov Similarly, the introduction of bromine into the benzofuran system has been shown to increase the cytotoxicity of synthetic derivatives against cancer cell lines. researchgate.net

Synthetic Accessibility: While natural sources provide a diverse range of complex benzofuranone structures, their isolation can be challenging and often yields small quantities. Chemical synthesis offers a route to produce these compounds and their analogues in larger amounts, allowing for more extensive biological evaluation. rsc.orgacs.orgnih.gov Synthetic methods also provide the flexibility to create novel derivatives with modified functional groups to optimize their pharmacological properties.

Table 2: Comparison of Natural and Synthetic Benzofuranone Analogues

| Feature | Naturally Occurring Analogues | Synthetic Analogues |

| Source | Isolated from plant species | Produced through chemical synthesis |

| Structural Diversity | Often complex and stereochemically defined | Can be designed with a wide range of modifications |

| Availability | Often limited by natural abundance | Can be produced in larger quantities |

| Biological Activity | Serve as lead compounds with a broad spectrum of activities | Can be optimized for specific biological targets and enhanced potency |

Future Perspectives and Research Trajectories for 7 Acetyl 6 Hydroxybenzofuran 3 2h One in Drug Discovery

Design and Synthesis of Novel Benzofuranone Scaffolds with Enhanced Selectivity and Potency

The advancement of benzofuranone-based therapeutics hinges on the design and synthesis of novel analogues with improved biological profiles. Research efforts are focused on modifying the core structure to enhance target selectivity and potency. Synthetic chemists are exploring various strategies, such as the introduction of diverse substituents onto the benzofuranone nucleus, to modulate the molecule's physicochemical properties and biological activity.

For instance, a series of (E)-6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives were synthesized from chalcone (B49325) precursors to be evaluated for their antimicrobial effects. This approach highlights a common strategy where modifications at the 2-position of the benzofuranone ring are used to generate chemical diversity. Similarly, the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans has been achieved through sophisticated palladium-catalyzed reactions, demonstrating the feasibility of introducing complex aryl groups that can significantly influence biological outcomes. uj.ac.za The goal of these synthetic endeavors is to systematically build a library of compounds from which structure-activity relationships (SAR) can be derived, guiding future design to optimize for potency against specific biological targets while minimizing off-target effects.

Table 1: Examples of Synthesized Benzofuranone Scaffolds

| Scaffold/Derivative | Synthetic Precursor/Method | Purpose of Synthesis | Reference |

|---|---|---|---|

| (E)-6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one | 1-[4-benzyloxy-2-hydroxy-3-methyl phenyl]-3-(substituted phenyl)prop-2-en-1-one (Chalcone) | Antimicrobial activity screening | |

| 7-acetyl-2-aryl-5-nitrobenzofurans | 2-hydroxy-3-iodo-5-nitroacetophenone and terminal acetylenes via Sonogashira coupling and cycloisomerization | Evaluation as anticancer and antioxidant agents | uj.ac.zaresearchgate.net |

Multi-Targeting Approaches in Therapeutic Development

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple pathological pathways. This complexity has spurred interest in multi-target drugs, which can modulate several targets simultaneously to achieve a synergistic therapeutic effect and potentially overcome drug resistance. The diverse biological activities associated with the benzofuranone scaffold make it an attractive candidate for the development of multi-target ligands. scienceopen.comnih.gov

Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibition properties. uj.ac.zanih.govnih.gov For example, a single benzofuranone derivative could be engineered to inhibit acetylcholinesterase (AChE) for Alzheimer's disease while simultaneously scavenging reactive oxygen species (ROS) that contribute to neuroinflammation. nih.gov The future in this area involves the rational design of molecules that incorporate pharmacophoric features necessary for interacting with multiple, distinct biological targets. This strategy proposes that a therapy using inhibitors against several targets at once could be significantly more effective. nih.gov

Application as Building Blocks in Complex Organic Synthesis

The 7-acetyl-6-hydroxybenzofuran-3(2H)-one scaffold is not only a pharmacologically active core but also a versatile building block for the synthesis of more complex organic molecules. nih.govresearchgate.net The functional groups present—a reactive ketone, an acetyl group, and a phenolic hydroxyl group—provide multiple handles for further chemical transformations. These sites allow for a variety of reactions, including:

Condensation reactions at the C-2 methylene (B1212753) group to form aurone-like structures.

Alkylation or acylation of the phenolic hydroxyl group to modify solubility and bioavailability.

Reactions involving the acetyl group to build larger side chains or new heterocyclic rings.

This chemical versatility allows the benzofuranone core to be integrated into larger, more complex molecular architectures, including natural product analogues and novel heterocyclic systems. Researchers have utilized hydroxybenzofurans as key intermediates in divergent synthetic strategies to access a range of natural products, underscoring their importance as foundational synthetic units. researchgate.net

Exploration of New Biological Activities and Therapeutic Areas for Benzofuranone Derivatives